6-Chloronicotinamide

概述

描述

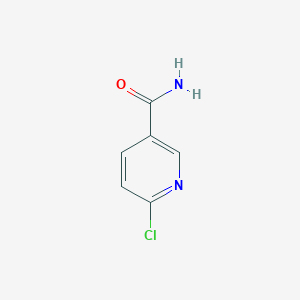

6-Chloronicotinamide (CAS: 6271-78-9), also known as 6-chloropyridine-3-carboxamide, is a chlorinated derivative of nicotinamide with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol . It is a white to off-white crystalline solid with a melting point of 210–212°C and a density of 1.381 g/cm³ . This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules, such as acetylcholinesterase (AChE) inhibitors and benzofuran derivatives . Its chlorine atom at the 6-position on the pyridine ring significantly influences its electronic and steric properties, impacting both reactivity and biological activity .

准备方法

Multi-Step Synthesis from DL-Malic Acid

Cyclization and Amination

The patent CN104387317B outlines a synthesis starting with DL-malic acid, which undergoes cyclization in concentrated sulfuric acid at 110–132°C for 10–16 hours . The mass ratio of DL-malic acid to sulfuric acid is critical (1.8–2:1), with optimal cyclization at 120°C for 14 hours . This step generates a cyclization liquid, which is cooled and diluted with water (5–8 times volume) to precipitate intermediates. Filtration isolates the cyclization product, which is then subjected to amination in an autoclave.

Amination involves liquefied ammonia (1/5–1/6 of DL-malic acid mass) and sodium tungstate catalyst (5–10% of ammonia mass) under 10–15 kgf/cm² pressure at 40–50°C for 8–10 hours . The resulting 6-hydroxy niacin is acidified to pH 1–2 using sulfuric or hydrochloric acid, followed by crystallization and vacuum drying .

Chlorination with Phosphorus Oxychloride

The final step converts 6-hydroxy niacin to 6-chloronicotinamide via reaction with phosphorus oxychloride (POCl₃) and triethylamine. The reagents are combined in a 1:1.5:2 mass ratio (6-hydroxy niacin:triethylamine:POCl₃), with POCl₃ added dropwise at 30–40 g/min . Refluxing for 7–8 hours ensures complete conversion. The product is quenched in ice-cold water (1:6–8 volume ratio), adjusted to neutral pH, and crystallized for 15–18 hours . Centrifugation and drying yield this compound with a melting point of 210–212°C .

Activation of 6-Chloronicotinic Acid Using CDMT

Carboxylic Acid Activation

A peer-reviewed study in Molecules (2019) describes synthesizing this compound from 6-chloronicotinic acid using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as an activating agent . In tetrahydrofuran (THF), CDMT and N-methylmorpholine facilitate the formation of an active ester intermediate at 0°C. This intermediate reacts with aqueous ammonia to produce the amide bond.

Reaction Conditions and Purification

The reaction proceeds at room temperature for 24 hours, achieving yields of 70–84% after flash chromatography . Recrystallization from methanol or ethanol enhances purity, with the final product characterized by IR and ¹H NMR spectroscopy. This method avoids extreme temperatures but requires careful control of moisture to prevent hydrolysis of the active intermediate.

Acid Chloride Intermediate Route

Formation of 6-Chloronicotinoyl Chloride

A University of Arkansas study details the conversion of 6-chloronicotinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride . The reaction is conducted under reflux in anhydrous dichloromethane, with catalytic dimethylformamide (DMF) to accelerate chloride formation. Excess SOCl₂ is removed under reduced pressure, yielding 6-chloronicotinoyl chloride as a yellow oil.

Amidation with Ammonia

The acid chloride is treated with concentrated aqueous ammonia at 0–5°C to prevent side reactions. Stirring for 2–4 hours ensures complete amidation, followed by filtration and recrystallization from aqueous ethanol . This method offers rapid synthesis (total time <6 hours) but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Purification and Characterization

Crystallization Techniques

All methods employ crystallization for purification. The patent route uses vacuum drying after cooling the reaction mixture to 0–4°C , while the CDMT method relies on recrystallization from methanol . The acid chloride route achieves >95% purity via aqueous ethanol recrystallization .

Spectroscopic Validation

IR spectra of this compound show characteristic peaks at 1650 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch) . ¹H NMR (DMSO-d₆) displays signals at δ 8.95 (s, 1H, pyridine H), 8.25 (d, 1H, pyridine H), and 7.55 (br s, 2H, NH₂) . Mass spectrometry confirms the molecular ion peak at m/z 156.570 .

Challenges and Optimization

-

Moisture Sensitivity : The CDMT and acid chloride routes require anhydrous conditions to prevent hydrolysis .

-

Byproduct Formation : The patent method generates CO₂ during cyclization, necessitating efficient gas removal .

-

Catalyst Cost : Sodium tungstate in the amination step adds to production costs but improves reaction rates .

化学反应分析

Types of Reactions: 6-Chloronicotinamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like DMF or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).

Major Products Formed:

Nucleophilic Substitution: Formation of substituted nicotinamides.

Oxidation: Formation of 6-chloronicotinic acid.

Reduction: Formation of 6-chloronicotinamines

科学研究应用

Medicinal Chemistry

6-Chloronicotinamide is primarily utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a precursor for the development of drugs targeting multiple diseases, including cancer and metabolic disorders.

Synthesis of Anticancer Agents

Research indicates that this compound derivatives exhibit potential anticancer activity. For example, compounds derived from this compound have been investigated for their efficacy against pancreatic cancer. The synthesis of these derivatives often involves the modification of the chloronicotinamide structure to enhance biological activity and selectivity towards cancer cells .

| Compound | Target Disease | Activity |

|---|---|---|

| This compound Derivative A | Pancreatic Cancer | Inhibitory Effect |

| This compound Derivative B | Solid Tumors | Cytotoxic Activity |

Biocatalysis

This compound is also significant in biocatalysis, particularly in enzyme engineering. Studies have shown that amidases can be engineered to utilize this compound as a substrate for synthesizing other valuable compounds.

Enzyme Engineering

A notable study focused on the engineering of amidase from Pantoea sp. to enhance its catalytic efficiency towards this compound. The engineered enzyme exhibited improved activity compared to its wild-type counterpart, making it a promising candidate for industrial applications in green chemistry .

Key Findings:

- The G175A mutant of amidase showed increased catalytic efficiency with this compound.

- Kinetic parameters indicated that the mutant had a significantly lower Michaelis constant (), suggesting enhanced substrate affinity.

| Enzyme Variant | (mM) | (min) | Efficiency () |

|---|---|---|---|

| Wild Type | 9.9 | 114.9 | 5,804 |

| G175A Mutant | 53.9 | 2,790 | Decreased |

Drug Development

The compound has also been explored in the context of drug development, particularly in formulations aimed at treating various cancers and metabolic disorders.

Clinical Trials

AZD8055, a drug synthesized using 2-amino-6-chloronicotinamide (a derivative), has been evaluated in clinical trials for its effectiveness against several types of cancers, including lymphomas and malignant gliomas . The incorporation of chlorinated nicotinamides into pharmacological agents is an area of active research due to their potential to improve drug efficacy and reduce side effects.

作用机制

The mechanism of action of 6-Chloronicotinamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the methylation of nicotinamide. By inhibiting this enzyme, this compound can modulate various metabolic pathways, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

相似化合物的比较

Comparison with Structural Analogs

Chloronicotinamide Isomers

6-Chloronicotinamide differs from its positional isomers (2-, 4-, and 5-chloronicotinamide) in enzyme-binding affinity and catalytic efficiency. Studies on the amidase enzyme Pantoea sp. (Pa-Ami) revealed the following kinetic parameters for hydrolysis (Table 1):

| Compound | Wild-type Km (mM) | G175A Mutant Km (mM) | Catalytic Efficiency (kcat/Km, s⁻¹·mM⁻¹) |

|---|---|---|---|

| This compound | 9.9 | 53.9 | 0.11 (Wild-type) → 0.03 (Mutant) |

| 4-Chloronicotinamide | 43.1 | 22.0 | 0.05 → 0.11 |

| 5-Chloronicotinamide | 11.8 | 6.2 | 0.19 → 0.59 |

Table 1. Kinetic parameters of chloronicotinamide isomers with Pa-Ami .

The 6-chloro isomer exhibited the lowest catalytic efficiency in the G175A mutant due to increased steric hindrance and altered hydrogen bonding. The mutation widened the distance between the enzyme’s Ala175 hydrogen and the substrate’s carbonyl oxygen from 1.7 Å to 2.1 Å , reducing binding affinity . In contrast, 4- and 5-chloronicotinamides showed improved efficiency due to optimized steric interactions.

Functional Group Modifications

6-Methylnicotinamide vs. This compound

Replacing the chlorine atom with a methyl group (6-methylnicotinamide) eliminates the electron-withdrawing effect, altering interactions with enzymes like nicotinamidases. While 6-methylnicotinamide is a substrate for nicotinamidases, this compound acts as a competitive inhibitor due to its electronegative chlorine atom disrupting the enzyme’s oxyanion hole .

6-Aminonicotinamide vs. This compound

The substitution of chlorine with an amino group (6-aminonicotinamide) introduces hydrogen-bonding capacity. This modification enhances binding to receptors requiring polar interactions, such as NAD⁺-dependent enzymes, but reduces hydrophobic interactions critical in AChE inhibition .

Acetylcholinesterase (AChE) Inhibitors

In cyclopentaquinoline analogs, this compound forms π–π stacking with Trp279 and Tyr70 in AChE’s active site, contributing to inhibitory activity (IC₅₀: 0.8 µM for compound 3e). Derivatives with extended carbon linkers (e.g., 3f, 3g) showed reduced activity due to disrupted hydrogen bonding with Tyr121 .

Benzofuran Derivatives

This compound is a precursor for N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide, a scaffold for antioxidant agents. The chlorine atom enhances stability and lipophilicity, improving membrane permeability compared to non-chlorinated analogs .

生物活性

6-Chloronicotinamide (6-CNA) is a derivative of nicotinamide, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 6-position of the nicotinamide ring. This substitution can influence its interactions with biological targets, enhancing its bioactivity compared to its parent compound, nicotinamide.

Antimicrobial Properties

Research indicates that 6-CNA exhibits significant antimicrobial activity. A study highlighted that derivatives of nicotinamide, including 6-CNA, possess antibacterial properties due to their structural features that facilitate interaction with bacterial targets. The compound has shown effectiveness against various strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Effects

6-CNA has been investigated for its anticancer properties. A case study involving cyclopentaquinoline derivatives demonstrated that 6-CNA could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities at nanomolar concentrations, which are relevant in cancer biology due to their roles in cell signaling and apoptosis . The compound was found to be non-hepatotoxic and capable of inhibiting amyloid beta aggregation, which is significant in neurodegenerative diseases like Alzheimer's .

The biological activity of 6-CNA can be attributed to several mechanisms:

- Enzyme Inhibition : 6-CNA acts as an inhibitor of cholinesterases, which are enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive functions .

- Interaction with NNMT : Nicotinamide N-methyltransferase (NNMT) is an enzyme that metabolizes nicotinamide. Aberrant NNMT activity is linked to various metabolic disorders. 6-CNA may modulate NNMT activity, thus influencing metabolic pathways related to obesity and diabetes .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant against bacteria | |

| Anticancer | Inhibits AChE/BuChE | |

| Non-hepatotoxic | IC50 > 10 µM | |

| NNMT Modulation | Potential therapeutic target |

Case Studies

- Cyclopentaquinoline Derivatives : In a study on new cyclopentaquinoline analogues, the derivative containing 6-CNA exhibited potent inhibition against cholinesterases with IC50 values in the low nanomolar range. The study concluded that the hydrophobic interactions and hydrogen bonding capabilities of 6-CNA contribute significantly to its biological efficacy .

- NNMT Activity : Another investigation focused on the role of NNMT in metabolic diseases, where 6-CNA was used to assess its impact on SAM depletion and subsequent metabolic dysregulation. The findings suggest that modulation of NNMT by 6-CNA could be a promising approach for treating obesity-related conditions .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloronicotinamide, and what key reaction conditions influence yield?

- Methodological Answer : this compound (CAS 23468-31-7, EC 245-678-0 ) is commonly synthesized via nucleophilic substitution. A documented route involves reacting 6-chloronicotinic acid derivatives with ammonia under catalytic conditions. For example, in a multi-step synthesis, K₂CO₃ and DMAC/iso-octane at 140°C facilitate amidation . Key variables affecting yield include:

- Catalyst : Potassium carbonate (K₂CO₃) enhances reactivity in polar aprotic solvents.

- Temperature : Elevated temperatures (>120°C) improve reaction kinetics but risk decomposition.

- Solvent : DMAC/iso-octane mixtures optimize solubility and reduce side reactions.

- Purification : Column chromatography or recrystallization is recommended to isolate high-purity product (>95%) .

Q. How should researchers characterize this compound to confirm purity and structural identity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 8.2–8.5 ppm for pyridine protons) and carbonyl signals (~170 ppm).

- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time should align with reference standards.

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (C₆H₅ClN₂O: C 42.76%, H 2.99%, N 16.63%) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Offers high sensitivity (detection limit ~0.1 ng/mL) for biological or environmental samples. Use isotopically labeled internal standards (e.g., ¹³C-6-Chloronicotinamide) to correct matrix effects.

- UV-Vis Spectroscopy : Calibrate at λₘₐₓ ≈ 270 nm in phosphate buffer (pH 7.0), but validate against interferants like nitriles or amines.

- Statistical Reporting : Express data with precision matching instrument limits (e.g., ±0.001 g for balances). Avoid overreporting decimals unless justified .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines. Assess variables like solvent purity, temperature control, and measurement techniques (e.g., shake-flask vs. HPLC for solubility).

- Error Analysis : Quantify uncertainties (e.g., ±5% for solubility assays) and apply Grubbs’ test to identify outliers.

- Replication Studies : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere for stability tests). Document raw data and calibration curves in supplementary materials .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., catalytic coupling)?

- Methodological Answer :

- DFT Calculations : Model reaction pathways using Gaussian or ORCA software. Focus on:

- Transition States : Identify energy barriers for amide bond cleavage or chloropyridine activation.

- Solvent Effects : Include PCM models to simulate DMAC/water interactions.

- Docking Studies : Predict binding affinities with biological targets (e.g., nicotinic receptors) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How to design a systematic review on the bioactivity of this compound?

- Methodological Answer :

- Protocol Development : Define inclusion criteria (e.g., in vitro/in vivo studies, IC₅₀ < 1 μM) and exclusion criteria (e.g., non-peer-reviewed data).

- Search Strategy : Use SciFinder and Web of Science with keywords: "this compound AND (bioactivity OR toxicity)". Filter for studies post-2010 to ensure relevance.

- Risk of Bias : Apply SYRCLE’s tool for animal studies or Cochrane’s ROBINS-I for observational data. Report conflicts of interest and funding sources .

属性

IUPAC Name |

6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211796 | |

| Record name | 6-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-78-9 | |

| Record name | 6-Chloronicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6271-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。